molecular formula C12H24N2O4 B14773715 Acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate

Acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate

Cat. No.: B14773715
M. Wt: 260.33 g/mol
InChI Key: IJXLVSPSHUBQOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate typically involves the reaction of 3-aminopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of tert-butyl 3-aminopiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is often produced in bulk for use in pharmaceutical manufacturing and other applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-aminopiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-aminopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and reactivity make it valuable in both research and industrial applications .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)

InChI Key

IJXLVSPSHUBQOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N

Origin of Product

United States

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